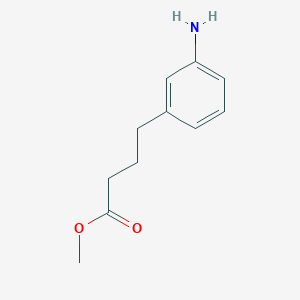

Methyl 4-(3-aminophenyl)butanoate

CAS No.: 134862-17-2

Cat. No.: VC18252025

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134862-17-2 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | methyl 4-(3-aminophenyl)butanoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7,12H2,1H3 |

| Standard InChI Key | RETKACCIRYSPRC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCCC1=CC(=CC=C1)N |

Introduction

Structural and Molecular Characteristics

Methyl 4-(3-aminophenyl)butanoate (CHNO) consists of a butanoate ester group linked to a phenyl ring with an amino substituent at the third carbon. The molecular weight of this compound is approximately 193.24 g/mol, as inferred from its molecular formula . Key structural features include:

-

Ester Group: The methyl ester at the terminal position enhances solubility in organic solvents and influences hydrolysis kinetics.

-

Aromatic Ring: The phenyl group provides a planar, hydrophobic region, facilitating π-π interactions in biological systems.

-

Amino Substituent: The meta-positioned amino group (−NH) enables hydrogen bonding and electrostatic interactions, critical for molecular recognition in pharmacological contexts.

Comparatively, methyl 4-(3-fluoro-5-methylphenyl)butanoate (CHFO) shares a similar backbone but incorporates fluorine and methyl groups at the third and fifth positions of the phenyl ring, respectively . These substitutions alter electronic properties and steric bulk, potentially modifying reactivity and biological activity.

Synthetic Methodologies

While no explicit synthesis route for methyl 4-(3-aminophenyl)butanoate is documented in the reviewed sources, analogous compounds suggest feasible pathways:

Esterification of Precursor Acids

Methyl esters are typically synthesized via acid-catalyzed esterification. For example, methyl 4-amino-3-(4-methoxyphenyl)butanoate is prepared by reacting 4-amino-3-(4-methoxyphenyl)butanoic acid with methanol under reflux conditions. A similar approach could apply to methyl 4-(3-aminophenyl)butanoate, using 4-(3-aminophenyl)butanoic acid and methanol with sulfuric acid as a catalyst.

Functional Group Modifications

Nitro groups can be reduced to amines post-synthesis. In the synthesis of methyl 3-amino-4-butanamido-5-methylbenzoate, a nitro intermediate is hydrogenated using palladium on charcoal . For methyl 4-(3-aminophenyl)butanoate, nitration followed by reduction could introduce the amino group at the meta position.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

The amino group’s basicity (pK ~4.5–5.5) allows protonation under physiological conditions, enhancing water solubility and interaction with biological targets.

Applications in Medicinal Chemistry

Drug Intermediate

The compound’s structural flexibility makes it a candidate for derivatization in drug development. For instance, telmisartan analogs derived from similar esters are used to treat hypertension .

Prodrug Design

The ester group serves as a prodrug moiety, improving membrane permeability. Hydrolysis in vivo releases the active acid form, as seen in anti-inflammatory prodrugs.

Comparison with Structural Analogs

Fluorine substitution, as in , increases electronegativity and resistance to oxidative metabolism, while para-aminated analogs may exhibit distinct binding affinities.

Research Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective methods to introduce the amino group at the meta position remains a challenge.

-

Biological Screening: In vitro assays are needed to validate hypothesized anti-inflammatory or receptor-binding activities.

-

Metabolic Studies: Tracing the fate of the ester group in vivo could inform prodrug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume